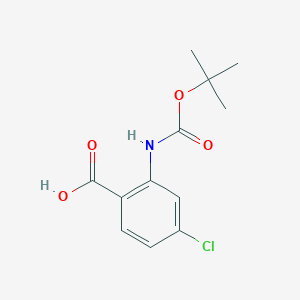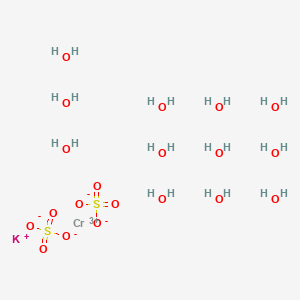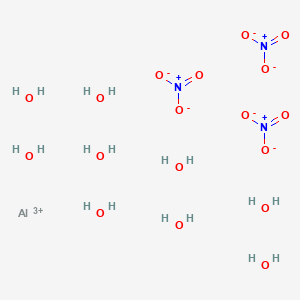
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside, also known as methyl-β-D-galactopyranoside, is a carbohydrate molecule that has gained significant attention in the field of biochemistry and molecular biology. It is a synthetic analog of lactose, a disaccharide that is commonly found in milk and dairy products. Methyl-β-D-galactopyranoside has been used as a model compound to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the molecular mechanisms underlying various physiological processes.
Mécanisme D'action
Methyl-β-D-galactopyranoside acts as a substrate for various carbohydrate-binding proteins, including transporters and enzymes. It is transported into bacterial cells through specific transporters, where it is metabolized by various enzymes to produce energy and other metabolic products. Methyl-β-D-galactopyranoside has also been shown to bind to certain carbohydrate-binding proteins on the surface of bacterial cells, which can trigger various physiological responses.
Effets Biochimiques Et Physiologiques
Methyl-β-D-galactopyranoside has been shown to have a number of biochemical and physiological effects in bacteria. It can serve as a source of energy for bacterial cells, and can also act as a signaling molecule to trigger various physiological responses. Methyl-β-D-galactopyranoside has also been shown to regulate the expression of certain genes in bacteria, particularly those involved in carbohydrate metabolism and transport.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-β-D-galactopyranoside has several advantages for use in laboratory experiments. It is a stable and readily available compound, and can be easily synthesized or purchased from commercial suppliers. Methyl-β-D-galactopyranoside is also non-toxic and does not have any known side effects, making it a safe and reliable compound for use in scientific research. However, one limitation of using Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside is that it may not accurately reflect the transport and metabolism of carbohydrates in living organisms, as it is a synthetic analog of lactose.
Orientations Futures
There are several future directions for research involving Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside. One area of interest is the use of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside as a tool to study the molecular mechanisms underlying bacterial chemotaxis, particularly the role of carbohydrate-binding proteins in this process. Another area of interest is the development of new synthetic analogs of lactose and other carbohydrates, which may have improved stability, solubility, and bioactivity compared to natural compounds. Finally, there is a need for further research to investigate the potential applications of Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside in various fields, including biotechnology, medicine, and agriculture.
Méthodes De Synthèse
Methyl-β-D-galactopyranoside can be synthesized through a number of different methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of galactose with methyl iodide in the presence of a base catalyst, followed by purification through chromatography. Enzymatic synthesis can also be achieved through the use of galactosidases, which catalyze the conversion of lactose into Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranosideβ-D-galactopyranoside.
Applications De Recherche Scientifique
Methyl-β-D-galactopyranoside has been used extensively in scientific research, particularly in the field of microbiology. It has been used as a substrate to study the transport and metabolism of carbohydrates in bacteria, as well as to investigate the role of carbohydrate-binding proteins in various physiological processes. Methyl-β-D-galactopyranoside has also been used as a model compound to study the molecular mechanisms underlying bacterial chemotaxis, a process by which bacteria move towards or away from certain chemicals in their environment.
Propriétés
Numéro CAS |
139710-10-4 |
|---|---|
Nom du produit |
Methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Formule moléculaire |
C13H22O10 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
(3S,4R,8R)-3-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C13H22O10/c1-19-12-9(18)11(6(15)4(2-14)21-12)23-13-8(17)10-7(16)5(22-13)3-20-10/h4-18H,2-3H2,1H3/t4-,5?,6+,7-,8-,9-,10?,11+,12+,13+/m1/s1 |
Clé InChI |
RBDWKRFOQIKXRT-QZPSHDKKSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@H]2[C@@H](C3[C@@H](C(O2)CO3)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CO)O)OC2C(C3C(C(O2)CO3)O)O)O |
Synonymes |
3-AGPGP methyl 3-O-(3,6-anhydro-beta-D-galactopyranosyl)-alpha-D-galactopyranoside methyl 3-O-(3,6-anhydrogalactopyranosyl)galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















